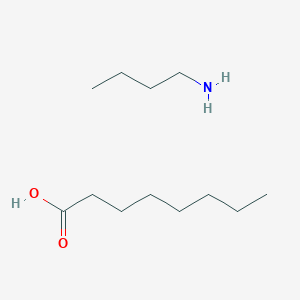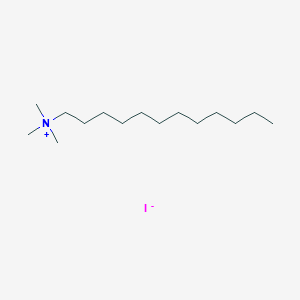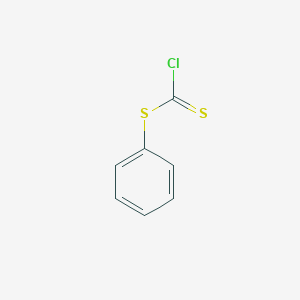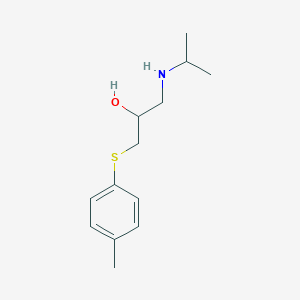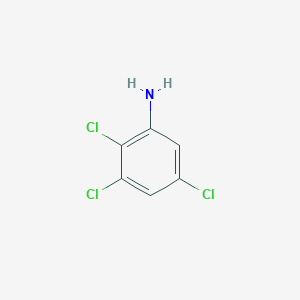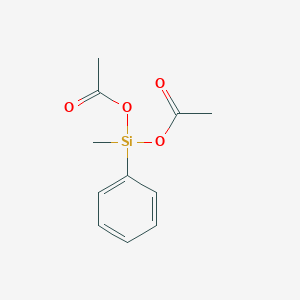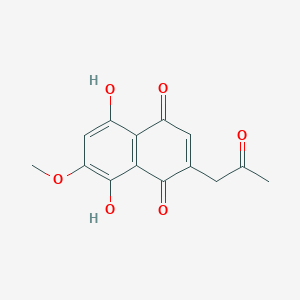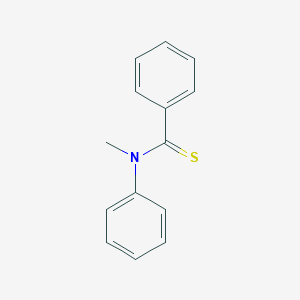
N-Methyl-N-phenylbenzenecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-phenylbenzenecarbothioamide (also known as Methamphetamine) is a highly potent psychostimulant drug that is widely used for various purposes. It is a derivative of amphetamine, which is a sympathomimetic drug that stimulates the central nervous system. Methamphetamine is a Schedule II controlled substance in the United States and is widely known for its abuse potential. However, despite its negative reputation, Methamphetamine has several scientific research applications and is used in various fields, including medicine, biochemistry, and neuroscience.
作用机制
The primary mechanism of action of Methamphetamine is the release of dopamine, norepinephrine, and serotonin in the brain. Methamphetamine binds to and activates the dopamine transporter, causing an increase in dopamine release in the synaptic cleft. This increase in dopamine release leads to a feeling of euphoria and increased energy levels. Methamphetamine also has vasoconstrictive properties, which can lead to increased blood pressure and heart rate.
Biochemical and Physiological Effects:
Methamphetamine has several biochemical and physiological effects on the body. The drug increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy levels. Methamphetamine also increases heart rate, blood pressure, and body temperature. Chronic use of Methamphetamine can lead to several negative health consequences, including addiction, cardiovascular disease, and neurological damage.
实验室实验的优点和局限性
Methamphetamine has several advantages and limitations for lab experiments. The drug is highly potent and can be used in small amounts to produce significant effects. Methamphetamine is also relatively easy to synthesize, making it readily available for research purposes. However, the drug's potential for abuse and negative health consequences limits its use in lab experiments.
未来方向
There are several future directions for Methamphetamine research. One area of research is the development of new treatments for addiction and other negative health consequences associated with chronic use of Methamphetamine. Another area of research is the development of new drugs that target the dopamine transporter and other neurotransmitter transporters. Additionally, there is a need for further research into the long-term effects of Methamphetamine use on the brain and behavior.
合成方法
The synthesis of Methamphetamine is a complex process that involves several chemical reactions. The most common method of synthesis involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine. The reaction results in the formation of Methamphetamine as a racemic mixture of two enantiomers. The synthesis process is highly regulated due to the drug's potential for abuse.
科学研究应用
Methamphetamine has several scientific research applications, primarily in the fields of medicine, biochemistry, and neuroscience. In medicine, Methamphetamine is used as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity. It is also used as a nasal decongestant due to its vasoconstrictive properties. In biochemistry, Methamphetamine is used as a tool to study the structure and function of neurotransmitter transporters, particularly the dopamine transporter. In neuroscience, Methamphetamine is used to study the effects of psychostimulant drugs on the brain and behavior.
属性
CAS 编号 |
2628-58-2 |
|---|---|
产品名称 |
N-Methyl-N-phenylbenzenecarbothioamide |
分子式 |
C14H13NS |
分子量 |
227.33 g/mol |
IUPAC 名称 |
N-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI 键 |
AUURLPKCWMLKFL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
规范 SMILES |
CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
其他 CAS 编号 |
2628-58-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
